4-[(3-Phenylpropyl)sulfamoyl]benzoic acid
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Overview
Description
4-[(3-Phenylpropyl)sulfamoyl]benzoic acid is a sulfonamide derivative of benzoic acid. It is known for its role as a crosslinking reagent in organic synthesis . This compound is characterized by the presence of a phenylpropyl group attached to the sulfonamide moiety, which is further connected to a benzoic acid structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Phenylpropyl)sulfamoyl]benzoic acid typically involves the reaction of 4-sulfamoylbenzoic acid with 3-phenylpropylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Phenylpropyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The phenylpropyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-[(3-Phenylpropyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic effects, particularly in the inhibition of specific enzymes.
Industry: Utilized in the synthesis of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 4-[(3-Phenylpropyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. This compound may also interact with cellular pathways involved in inflammation and signal transduction.
Comparison with Similar Compounds
Similar Compounds
4-Sulfamoylbenzoic acid: A simpler sulfonamide derivative of benzoic acid.
N-Substituted 4-sulfamoylbenzoic acid derivatives: These compounds have been studied for their inhibitory effects on cytosolic phospholipase A2α.
Uniqueness
4-[(3-Phenylpropyl)sulfamoyl]benzoic acid is unique due to the presence of the phenylpropyl group, which enhances its lipophilicity and potential interactions with hydrophobic pockets in enzymes and proteins. This structural feature may contribute to its specificity and potency in various applications.
Properties
CAS No. |
918666-95-2 |
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Molecular Formula |
C16H17NO4S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-(3-phenylpropylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C16H17NO4S/c18-16(19)14-8-10-15(11-9-14)22(20,21)17-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11,17H,4,7,12H2,(H,18,19) |
InChI Key |
QOIBBAFHWMJNAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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